molecular formula C11H11NO6S B2764867 2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid CAS No. 1153234-47-9

2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid

Cat. No. B2764867
CAS RN: 1153234-47-9
M. Wt: 285.27
InChI Key: BCIFKXRNBNMXBH-UHFFFAOYSA-N
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Description

“2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid” is a chemical compound with the CAS Number: 1153234-47-9 . It has a molecular weight of 285.28 and its molecular formula is C11H11NO6S . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO6S/c1-18-10(13)4-5-19-9-3-2-7(12(16)17)6-8(9)11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.27 . It is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on similar compounds emphasizes their utility in synthesizing various chemical structures, which could extend to "2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid". For example, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes shows how sulfanyl groups can be manipulated to produce complex molecules with potential applications in chemiluminescence or as precursors to pharmacologically active compounds (Watanabe et al., 2010).

Supramolecular Chemistry and Crystal Engineering

The study on thioxanthone derivatives, including "2-[(4-bromophenyl)sulfanyl]-5-nitrobenzoic acid" and its analogs, reveals how different substituents impact supramolecular motifs in crystal structures. This could suggest applications of "2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid" in designing materials with specific crystalline properties, potentially useful in electronics, photonics, or as drug carriers (Jacob et al., 2011).

Pharmacological Applications

Although direct applications in pharmacology for this specific compound were not found, the methodologies and chemical transformations observed in related compounds offer insights into how "2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid" might be used to synthesize novel drugs or as a key intermediate in drug development processes. For instance, the creation of benzoxazol-5-yl-1H-benzo[d]imidazole derivatives on ionic liquid support suggests potential for the compound to be used in diverse synthetic pathways leading to pharmaceuticals (Chanda et al., 2012).

Safety and Hazards

The safety data sheet (MSDS) for this compound can provide detailed information about its hazards, handling, storage, and disposal . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-(3-methoxy-3-oxopropyl)sulfanyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6S/c1-18-10(13)4-5-19-9-3-2-7(12(16)17)6-8(9)11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIFKXRNBNMXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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